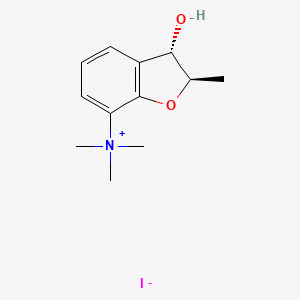
Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide is a chemical compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide typically involves multiple steps. The process begins with the preparation of the benzofuran core, followed by the introduction of the hydroxy and methyl groups. The final step involves the quaternization of the ammonium group with iodide.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure the efficient formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products, depending on the nucleophile used.
Applications De Recherche Scientifique
Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (Z)-, iodide
- Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, chloride
- Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, bromide
Uniqueness
What sets Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide apart from similar compounds is its specific configuration and the presence of the iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
31509-25-8 |
|---|---|
Formule moléculaire |
C12H18INO2 |
Poids moléculaire |
335.18 g/mol |
Nom IUPAC |
[(2R,3S)-3-hydroxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl]-trimethylazanium;iodide |
InChI |
InChI=1S/C12H18NO2.HI/c1-8-11(14)9-6-5-7-10(12(9)15-8)13(2,3)4;/h5-8,11,14H,1-4H3;1H/q+1;/p-1/t8-,11-;/m1./s1 |
Clé InChI |
DSMHEOTTYPTFBH-JHQAJZDGSA-M |
SMILES isomérique |
C[C@@H]1[C@H](C2=C(O1)C(=CC=C2)[N+](C)(C)C)O.[I-] |
SMILES canonique |
CC1C(C2=C(O1)C(=CC=C2)[N+](C)(C)C)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


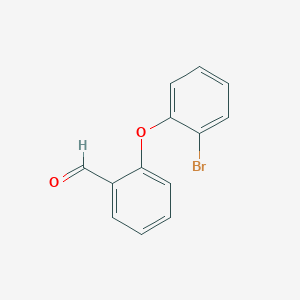
![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)
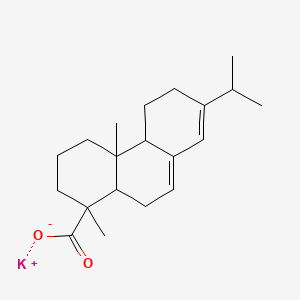

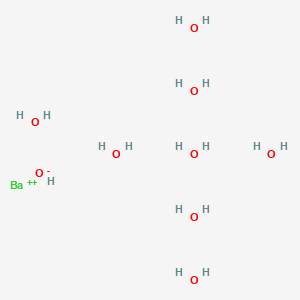

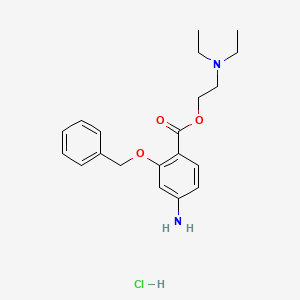

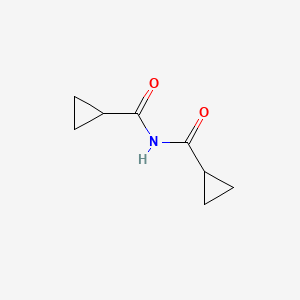
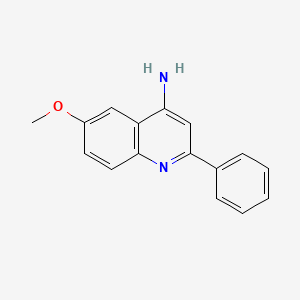
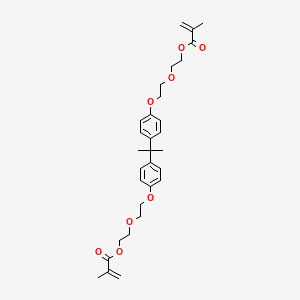

![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)

